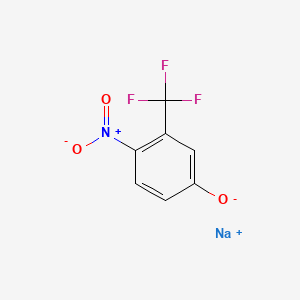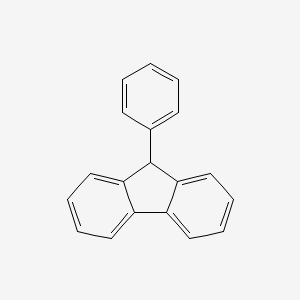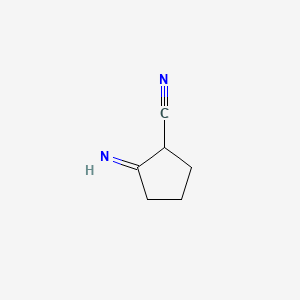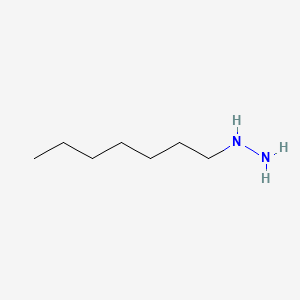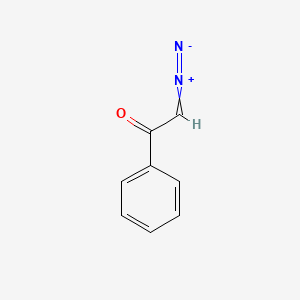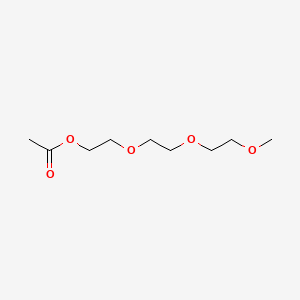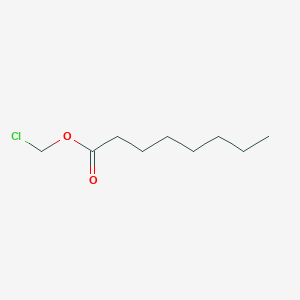
氯甲基辛酸酯
描述
Chloromethyl octanoate is a chemical compound with the linear formula C9H17ClO2 . It has a molecular weight of 192.688 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The Chloromethyl octanoate molecule contains a total of 28 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
Chloromethyl octanoate has a molecular weight of 192.68 . Other physical and chemical properties such as heat capacity, dynamic viscosity, Gibbs free energy of formation, enthalpy of fusion, enthalpy of vaporization, water solubility, octanol/water partition coefficient, critical pressure, and critical temperature can be calculated using various methods .科学研究应用
聚合物合成和改性
氯甲基辛酸酯在聚合物的合成和改性中找到了应用。例如,在研究具有多面体低聚倍半硅氧烷(POSS)核的星形聚(ε-己内酯)时,氯甲基被用来改性 POSS,然后用它来引发星形聚合物的合成。这一过程由辛酸亚锡(II)催化,得到的聚合物熔融温度提高,结晶动力学改变,表明氯甲基辛酸酯在聚合物化学中的潜力 (Liu, Yang, Zhang, & Zheng, 2006)。
分析化学
在分析化学中,氯甲基辛酸酯衍生物已被用于新型萃取方法。一项研究证明了辛酸(一种与氯甲基辛酸酯相关的中等链羧酸)在均相液相微萃取方法中的应用。该方法有效地从水样中萃取了氯酚,展示了氯甲基辛酸酯衍生物在开发用于环境分析的高效萃取技术中的相关性 (Ebrahimpour, Yamini, & Esrafili, 2013)。
材料科学
在材料科学中,类似于氯甲基辛酸酯的化合物已被用于制造创新材料。例如,用辛酸组装的共轭聚合物纳米椭球体表现出增强的光热和抗菌性能。这表明氯甲基辛酸酯的衍生物可以在制造用于各种应用的多功能材料中发挥重要作用,包括热存储和抗菌涂层 (Lee, Shin, Yoo, Oh, & Park, 2018)。
环境和生态研究
氯甲基辛酸酯衍生物因其环境和生态影响而受到研究。例如,一项关于辛酸酯在减轻大黄鱼饮食大豆油引起的肠道损伤中的作用的研究表明,它可用于解决水生生物的氧化应激和微生物失调 (Zhang, Tang, Fang, Cui, Xu, Liu, Chi, Tan, Mai, & Ai, 2022)。
属性
IUPAC Name |
chloromethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCUJOMLYAQHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335452 | |
| Record name | Chloromethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl octanoate | |
CAS RN |
61413-70-5 | |
| Record name | Chloromethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



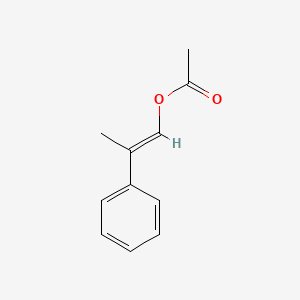
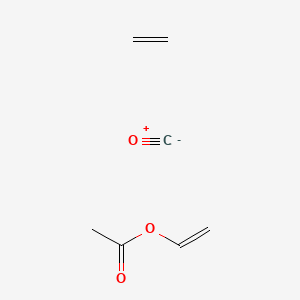
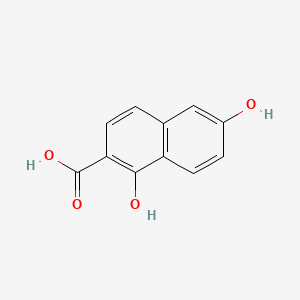
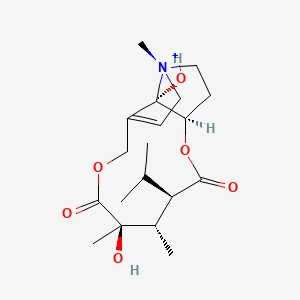
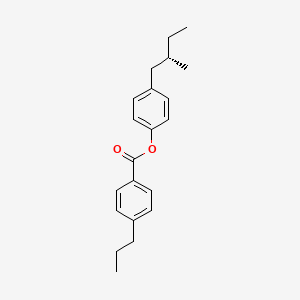
![1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-](/img/structure/B1606534.png)
